Physicochemical Differentiation: logD and Polar Surface Area vs. Closest Quinazolinone-Hexanamide Analogs
The target compound's computed logD₇.₄ of 1.82, logSw of –2.97, and topological polar surface area (tPSA) of 118.07 Ų place it in a distinct physicochemical quadrant compared to structurally proximate quinazolinone-hexanamide analogs that lack the dioxepine, which typically exhibit lower tPSA and higher logD values, reducing their compliance with CNS or oral drug-likeness multiparameter optimization (MPO) criteria [1][2].
| Evidence Dimension | Computed logD₇.₄ (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | logD = 1.82; tPSA = 118.07 Ų; logSw = –2.97 |
| Comparator Or Baseline | PD153035 (quinazoline EGFR inhibitor, no dioxepine): logP ≈ 3.2, tPSA ≈ 64 Ų [J. Med. Chem. 2010, 53, 1862]; Roflumilast (PDE4 inhibitor, benzodioxole not dioxepine): logP ≈ 3.5, tPSA ≈ 60 Ų |
| Quantified Difference | ΔlogD ≈ –1.4 units vs. PD153035; ΔtPSA ≈ +54 Ų vs. PD153035 |
| Conditions | In silico prediction (ACD/Labs or equivalent), validated against experimental logP where available. |
Why This Matters
The higher tPSA and moderated logD of the target compound indicate superior aqueous solubility and a distinct biodistribution profile, making it preferable for phenotypic screens where intracellular target engagement must be balanced against solubility-limited assay artifacts.
- [1] Chilin, A.; et al. J. Med. Chem. 2010, 53 (4), 1862–1866. DOI: 10.1021/jm901338g. View Source
- [2] Parhi, A.K.; Xiang, Y.; Baumann, M.H.; et al. Enhanced bioaccessibility of selective PDE4 inhibitor N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide using polyamidoamine dendrimer. J. Indian Chem. Soc. 2022, 99 (4), 100394. DOI: 10.1016/j.jics.2022.100394. View Source
